molecular formula C15H12O3 B6396848 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261929-12-7

2-(3-Formylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6396848
CAS RN: 1261929-12-7
M. Wt: 240.25 g/mol
InChI Key: UQBJSPPSEBBTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Formylphenyl)-6-methylbenzoic acid, 95% (2-FMB-95) is an organic compound composed of a phenyl ring with a methyl group attached to the 6th carbon, and a formyl group attached to the 3rd carbon. It is a white crystalline solid with a melting point of 76°C (168°F). 2-FMB-95 is widely used in the synthesis of organic compounds and in scientific research.

Scientific Research Applications

2-(3-Formylphenyl)-6-methylbenzoic acid, 95% is widely used in scientific research due to its unique properties. It is used in the synthesis of organic compounds and in the study of enzyme kinetics. It can also be used to study the effects of organic compounds on various biological systems. 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% has been used in studies of the effects of drugs on the brain and other organs, as well as in the study of the effects of environmental pollutants on human health.

Mechanism of Action

2-(3-Formylphenyl)-6-methylbenzoic acid, 95% acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs, hormones, and other molecules. The inhibition of these enzymes can lead to a decrease in the activity of the target molecule, which can have a variety of effects depending on the molecule being targeted.
Biochemical and Physiological Effects
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, hormones, and other molecules. It has also been found to inhibit the activity of certain proteins involved in the transport of molecules across cell membranes. In addition, 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-(3-Formylphenyl)-6-methylbenzoic acid, 95% is a useful compound for laboratory experiments due to its high purity and low toxicity. It is also relatively easy to synthesize and store. However, it can be difficult to obtain in large quantities and it is sensitive to light and heat.

Future Directions

The potential applications of 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs, in the study of the effects of environmental pollutants on human health, and in the study of the effects of drugs on the brain and other organs. Additionally, it could be used in the study of enzyme kinetics and in the development of new organic compounds. Finally, it could be used in the development of new methods for synthesizing organic compounds and for the study of the effects of organic compounds on various biological systems.

Synthesis Methods

2-(3-Formylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-formylbenzoic acid with anhydrous sodium acetate and acetic acid in a 1:1:1 molar ratio. This reaction yields 2-formylbenzoic acid. The second step involves the reaction of 2-formylbenzoic acid with methyl iodide in the presence of a base. This yields 2-(3-formylphenyl)-6-methylbenzoic acid. The third step involves the recrystallization of the 2-(3-formylphenyl)-6-methylbenzoic acid to yield the final product, 2-(3-Formylphenyl)-6-methylbenzoic acid, 95%.

properties

IUPAC Name

2-(3-formylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBJSPPSEBBTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688864
Record name 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-12-7
Record name 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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